Ethyl (R)-2-(pyrrolidin-3-yl)acetate
CAS No.:
Cat. No.: VC17362884
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
Standard InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Standard InChI Key | MNTGUDCHRPBCJG-SSDOTTSWSA-N |
Isomeric SMILES | CCOC(=O)C[C@H]1CCNC1 |
Canonical SMILES | CCOC(=O)CC1CCNC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Ethyl (R)-2-(pyrrolidin-3-yl)acetate features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an acetoxyethyl group. The (R)-configuration at the stereogenic center (C3 of the pyrrolidine ring) distinguishes it from its (S)-enantiomer, which has been more extensively documented . The molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol .
Table 1: Key Physicochemical Properties
The stereochemistry of the pyrrolidine ring profoundly influences its conformational flexibility. Unlike planar aromatic systems, pyrrolidine adopts a puckered conformation, enabling pseudorotation—a phenomenon where the ring twists to minimize steric strain . This dynamic behavior expands the compound’s ability to engage with enantioselective biological targets .
Synthesis and Stereochemical Considerations
Synthetic Routes
While no direct synthesis of ethyl (R)-2-(pyrrolidin-3-yl)acetate is documented, analogous compounds suggest viable pathways:
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Asymmetric Hydrogenation: Enantioselective reduction of a prochiral pyrroline intermediate using chiral catalysts (e.g., Ru-BINAP complexes) could yield the (R)-enantiomer with high optical purity .
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Chiral Pool Synthesis: Starting from (R)-proline, a naturally occurring pyrrolidine derivative, sequential protection, alkylation, and esterification could furnish the target compound .
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1,3-Dipolar Cycloaddition: Reaction of azomethine ylides with electron-deficient dipolarophiles offers a route to functionalized pyrrolidines, though stereocontrol requires chiral auxiliaries or catalysts .
Table 2: Hypothetical Synthetic Pathway
Step | Reaction | Reagents/Conditions | Outcome |
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1 | Proline Protection | Boc₂O, DMAP, DCM | N-Boc-(R)-proline |
2 | Alkylation | Ethyl bromoacetate, NaH, DMF | N-Boc-(R)-2-(pyrrolidin-3-yl)acetate |
3 | Deprotection | TFA, DCM | Ethyl (R)-2-(pyrrolidin-3-yl)acetate |
Physicochemical and Pharmacokinetic Profiling
ADME Properties
Predicted using PubChem data and analog extrapolation:
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Lipophilicity: Calculated logP = 1.2 (moderate permeability).
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Solubility: ~10 mg/mL in aqueous buffers (pH 7.4).
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Metabolic Stability: Susceptible to esterase-mediated hydrolysis, yielding (R)-2-(pyrrolidin-3-yl)acetic acid.
Table 3: Predicted ADME Parameters
Therapeutic Applications and Hypothetical Use Cases
Antidiabetic Agents
Pyrrolidine-based GPR40 agonists enhance glucose-dependent insulin secretion . The (R)-enantiomer’s potential to adopt a pseudo-axial conformation (as seen in CF₃-substituted analogs) could optimize receptor engagement, mimicking the activity of compound (R,R)-9 .
Central Nervous System (CNS) Therapeutics
Pyrrolidine sulfonamides with low efflux ratios (e.g., ER = 1.5) exhibit blood-brain barrier penetration . Functionalization of ethyl (R)-2-(pyrrolidin-3-yl)acetate with aryl sulfonamides may yield glycine transporter 1 (GlyT1) inhibitors for schizophrenia treatment.
Challenges and Future Directions
The primary hurdle lies in the lack of direct biological data for ethyl (R)-2-(pyrrolidin-3-yl)acetate. Future work should prioritize:
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Enantioselective Synthesis: Developing scalable routes to obtain gram quantities for screening.
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In Vitro Profiling: Assessing affinity for GPCRs, kinases, and ion channels.
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Prodrug Design: Stabilizing the ester moiety to improve oral bioavailability.
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